![molecular formula C18H17N5O3S B12028634 2-[(E)-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]hydrazinylidene]methyl]benzoic acid CAS No. 624725-31-1](/img/structure/B12028634.png)

2-[(E)-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]hydrazinylidene]methyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

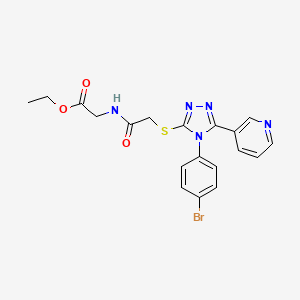

L'acide 2-[(E)-[[3-(4-éthoxyphényl)-5-sulfanylidène-1H-1,2,4-triazol-4-yl]hydrazinylidène]méthyl]benzoïque est un composé organique de formule moléculaire C18H17N5O3S

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide 2-[(E)-[[3-(4-éthoxyphényl)-5-sulfanylidène-1H-1,2,4-triazol-4-yl]hydrazinylidène]méthyl]benzoïque implique généralement plusieurs étapes :

Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant l'hydrazine et un composé dicarbonylé approprié.

Attachement du groupe éthoxyphényle : Le groupe éthoxyphényle est introduit par une réaction de substitution nucléophile.

Formation de la liaison hydrazone : Cette étape implique la réaction du dérivé triazole avec un aldéhyde ou une cétone approprié pour former la liaison hydrazone.

Introduction de la partie acide benzoïque : La dernière étape implique le couplage de l'intermédiaire hydrazone avec un dérivé d'acide benzoïque en conditions acides ou basiques.

Méthodes de production industrielle

La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, utilisant des réacteurs à flux continu et des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de catalyseurs et de systèmes automatisés améliorerait l'efficacité et la capacité de production.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe sulfanylidène, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent cibler la liaison hydrazone, la convertissant en dérivé hydrazine correspondant.

Substitution : Le groupe éthoxyphényle peut participer à des réactions de substitution électrophile aromatique, permettant une fonctionnalisation ultérieure.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et le permanganate de potassium (KMnO₄).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium aluminium (LiAlH₄) sont généralement utilisés.

Substitution : Les réactions de substitution électrophile aromatique utilisent souvent des réactifs comme le brome (Br₂) ou l'acide nitrique (HNO₃) en conditions acides.

Principaux produits formés

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés de l'hydrazine.

Substitution : Divers dérivés éthoxyphényliques substitués.

Applications de la recherche scientifique

Chimie

En chimie, ce composé peut servir de brique élémentaire pour la synthèse de molécules plus complexes. Sa structure unique permet des modifications chimiques diverses, ce qui le rend précieux dans le développement de nouveaux matériaux et catalyseurs.

Biologie

En recherche biologique, la bioactivité potentielle du composé peut être explorée. Son cycle triazole est connu pour ses propriétés antimicrobiennes, suggérant des applications possibles dans le développement de nouveaux antibiotiques ou antifongiques.

Médecine

La structure du composé suggère des applications pharmacologiques potentielles. Il pourrait être étudié pour sa capacité à interagir avec des cibles biologiques spécifiques, telles que les enzymes ou les récepteurs, conduisant au développement de nouveaux agents thérapeutiques.

Industrie

Dans les applications industrielles, le composé pourrait être utilisé dans la synthèse de produits chimiques de spécialité, de colorants ou de polymères. Ses groupes fonctionnels uniques permettent des applications polyvalentes dans divers procédés de fabrication.

Mécanisme d'action

Le mécanisme par lequel l'acide 2-[(E)-[[3-(4-éthoxyphényl)-5-sulfanylidène-1H-1,2,4-triazol-4-yl]hydrazinylidène]méthyl]benzoïque exerce ses effets dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec les enzymes ou les récepteurs, inhibant ou activant des voies spécifiques. Le cycle triazole peut se lier aux ions métalliques, perturbant potentiellement les fonctions des métalloprotéines. La liaison hydrazone peut également jouer un rôle dans sa bioactivité, interagissant avec les nucléophiles ou les électrophiles dans l'environnement biologique.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. Its triazole ring is known for its antimicrobial properties, suggesting possible applications in the development of new antibiotics or antifungal agents.

Medicine

The compound’s structure suggests potential pharmacological applications. It could be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, leading to the development of new therapeutic agents.

Industry

In industrial applications, the compound could be used in the synthesis of specialty chemicals, dyes, or polymers. Its unique functional groups allow for versatile applications in various manufacturing processes.

Mécanisme D'action

The mechanism by which 2-[(E)-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]hydrazinylidene]methyl]benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring can bind to metal ions, potentially disrupting metalloprotein functions. The hydrazone linkage may also play a role in its bioactivity, interacting with nucleophiles or electrophiles in the biological environment.

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide 2-[(E)-[[3-(4-méthoxyphényl)-5-sulfanylidène-1H-1,2,4-triazol-4-yl]hydrazinylidène]méthyl]benzoïque

- Acide 2-[(E)-[[3-(4-méthylphényl)-5-sulfanylidène-1H-1,2,4-triazol-4-yl]hydrazinylidène]méthyl]benzoïque

- Acide 2-[(E)-[[3-(4-chlorophényl)-5-sulfanylidène-1H-1,2,4-triazol-4-yl]hydrazinylidène]méthyl]benzoïque

Unicité

L'unicité de l'acide 2-[(E)-[[3-(4-éthoxyphényl)-5-sulfanylidène-1H-1,2,4-triazol-4-yl]hydrazinylidène]méthyl]benzoïque réside dans ses groupes fonctionnels spécifiques et leur arrangement. Le groupe éthoxy fournit des propriétés électroniques et stériques distinctes par rapport à d'autres substituants comme les groupes méthoxy ou méthyle. Cela peut influencer la réactivité du composé et son interaction avec les cibles biologiques, ce qui en fait une molécule précieuse pour des recherches et des développements supplémentaires.

Propriétés

Numéro CAS |

624725-31-1 |

|---|---|

Formule moléculaire |

C18H17N5O3S |

Poids moléculaire |

383.4 g/mol |

Nom IUPAC |

2-[(E)-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]hydrazinylidene]methyl]benzoic acid |

InChI |

InChI=1S/C18H17N5O3S/c1-2-26-14-9-7-12(8-10-14)16-20-21-18(27)23(16)22-19-11-13-5-3-4-6-15(13)17(24)25/h3-11,22H,2H2,1H3,(H,21,27)(H,24,25)/b19-11+ |

Clé InChI |

HKBZSUSXZOQFEY-YBFXNURJSA-N |

SMILES isomérique |

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=CC=C3C(=O)O |

SMILES canonique |

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=CC=C3C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12028555.png)

![N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12028558.png)

![N'-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12028608.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12028616.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12028623.png)

![methyl 4-[(E)-({[3-(4-isobutylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate](/img/structure/B12028631.png)

![3-Hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028637.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12028643.png)